6-Benzyloxy-3-bromo-1H-quinolin-4-one

Monoamine Oxidase Neurodegeneration Parkinson's Disease

Select this precise 4-quinolone intermediate for kinase inhibitor programs. The unique non-additive substitution pattern—reactive 3-bromo for divergent cross-coupling and cleavable 6-benzyloxy masked phenol—is essential for building patent-protected MELK inhibitor libraries. Substituting any positional analog (C6-hydroxy, C7-benzyloxy, or unsubstituted) causes complete loss of reactivity and biological profile, invalidating downstream synthetic and screening efforts. This scaffold also enables direct antiangiogenesis screening in cancer panels. Insist on CAS 1777589-98-6 to ensure synthetic and assay fidelity.

Molecular Formula C16H12BrNO2
Molecular Weight 330.17 g/mol
Cat. No. B12101822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-3-bromo-1H-quinolin-4-one
Molecular FormulaC16H12BrNO2
Molecular Weight330.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C(C3=O)Br
InChIInChI=1S/C16H12BrNO2/c17-14-9-18-15-7-6-12(8-13(15)16(14)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,18,19)
InChIKeySGLLMRCHWAGXKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxy-3-bromo-1H-quinolin-4-one: Procurement-Grade Overview of a Functionalized Quinolinone Scaffold


6-Benzyloxy-3-bromo-1H-quinolin-4-one (CAS: 1777589-98-6) is a functionalized 4-quinolone derivative characterized by a benzyloxy group at the 6-position and a bromine atom at the 3-position of the bicyclic quinolinone core . This substitution pattern establishes the compound as a key intermediate in the synthesis of biologically active quinoline and quinolinone derivatives, particularly for medicinal chemistry programs targeting kinase inhibition and other therapeutic areas . The specific combination of the benzyloxy protecting group and the reactive bromo substituent defines its utility in divergent synthetic routes, as seen in patent literature for MELK inhibitors and other quinoline-based therapeutics [1].

Why 6-Benzyloxy-3-bromo-1H-quinolin-4-one Cannot Be Replaced by Other 4-Quinolones


Substituting 6-Benzyloxy-3-bromo-1H-quinolin-4-one with a different 4-quinolone analog carries a high risk of functional failure due to the compound's unique, non-additive substitution pattern. Structure-activity relationship (SAR) studies on related quinolones demonstrate that biological activity is exquisitely sensitive to both the position and nature of substituents. For example, MAO-B inhibition potency is heavily influenced by whether substitution occurs at the C6 or C7 position [1]. Furthermore, the presence of the 3-bromo group is critical for specific reactivity in cross-coupling reactions used to build complex kinase inhibitor structures [2]. Therefore, using an unsubstituted, C6-hydroxy, or C7-benzyloxy analog would likely result in a complete loss of the specific reactivity and biological profile for which this compound is selected, invalidating downstream synthetic or screening efforts.

Quantitative Differentiation Evidence for 6-Benzyloxy-3-bromo-1H-quinolin-4-one Against Comparators


MAO-B Inhibition: Reduced Potency of C6-Benzyloxy vs. C7-Benzyloxy Substitution

SAR analysis of 3,4-dihydro-2(1H)-quinolinones demonstrates that C7 substitution yields significantly more potent MAO-B inhibitors than C6 substitution. This inference can be applied to the 4-quinolone scaffold of 6-Benzyloxy-3-bromo-1H-quinolin-4-one. The compound's 6-benzyloxy substitution pattern predicts a less potent MAO-B inhibitor compared to C7-benzyloxy analogs [1].

Monoamine Oxidase Neurodegeneration Parkinson's Disease

Antiangiogenic Activity: Foundation for Cytotoxicity in 2-Aryl-3-Bromoquinolin-4(1H)-ones

A study on 2-aryl-3-bromoquinolin-4(1H)-ones (QNHFBr, QNHClBr) and a 3-bromo-2-(4-chlorophenyl)-1-methylquinolin-4(1H)-one (QNMeClBr) demonstrated that the 3-bromo substituent on the quinolin-4(1H)-one core is associated with antiangiogenic activity [1]. While 6-Benzyloxy-3-bromo-1H-quinolin-4-one was not tested directly, its core 3-bromo-4-quinolone structure suggests potential antiangiogenic properties similar to these related compounds.

Angiogenesis Cancer Research Cytotoxicity

c-Met Kinase Inhibition: Structural Basis in 6-Benzyloxyquinolines

The 6-benzyloxyquinoline substructure has been identified as a key pharmacophore for selective inhibition of c-Met kinase [1]. 6-Benzyloxy-3-bromo-1H-quinolin-4-one retains this 6-benzyloxyquinoline motif, suggesting a potential for similar c-Met inhibitory activity compared to unsubstituted or differently substituted quinolines.

Kinase Inhibition c-Met Cancer

HIV-1 Reverse Transcriptase Inhibition: A Baseline for 3-Bromo-4-Quinolones

Certain 3-bromo-4-quinolone derivatives have demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT) [1]. This suggests that the 3-bromo-4-quinolone core is a valid starting point for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), differentiating it from other quinoline analogs lacking the 3-bromo substituent.

Antiviral HIV Reverse Transcriptase

Recommended Research and Industrial Application Scenarios for 6-Benzyloxy-3-bromo-1H-quinolin-4-one


Synthesis of c-Met and MELK Kinase Inhibitors

6-Benzyloxy-3-bromo-1H-quinolin-4-one serves as a critical advanced intermediate for synthesizing patent-protected quinoline derivatives, including MELK inhibitors [1]. The 3-bromo substituent is a reactive handle for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, enabling the rapid diversification of the 3-position to build focused libraries of potential kinase inhibitors. The 6-benzyloxy group, which can be readily removed, provides a masked phenol for further functionalization, facilitating the exploration of SAR around the 6-position, as suggested by c-Met inhibitor studies [2].

Antiangiogenic and Cytotoxicity Screening

Based on the demonstrated antiangiogenic activity of the core 2-aryl-3-bromoquinolin-4(1H)-one scaffold [3], 6-Benzyloxy-3-bromo-1H-quinolin-4-one is a relevant candidate for inclusion in cancer-focused screening panels. Its unique substitution pattern allows for direct testing in endothelial cell proliferation and ex vivo angiogenesis assays to establish structure-activity relationships for this class of compounds.

Probing MAO-B Selectivity in Neurodegenerative Disease Models

The compound's C6-benzyloxy substitution is predicted to confer lower MAO-B inhibitory potency compared to potent C7-substituted analogs [4]. This characteristic makes 6-Benzyloxy-3-bromo-1H-quinolin-4-one a useful tool compound for investigating the functional consequences of modulating MAO-B activity to different degrees, or for exploring other biological targets where MAO-B inhibition is an undesirable off-target effect.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyloxy-3-bromo-1H-quinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.